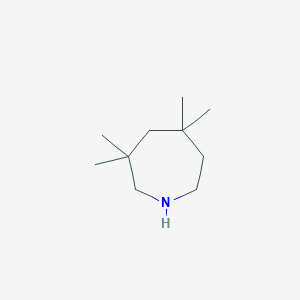

3,3,5,5-Tetramethylazepane

Description

3,3,5,5-Tetramethylazepane is a seven-membered azepane ring derivative substituted with four methyl groups at the 3,3,5,5 positions. Azepanes, as saturated nitrogen-containing heterocycles, are of interest in medicinal chemistry and materials science due to their conformational flexibility and ability to modulate physicochemical properties like solubility and bioavailability.

Properties

IUPAC Name |

3,3,5,5-tetramethylazepane | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H21N/c1-9(2)5-6-11-8-10(3,4)7-9/h11H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AZVHSOYMWGRZQQ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(CCNCC(C1)(C)C)C | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H21N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID701277411 | |

| Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

155.28 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

157943-17-4 | |

| Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=157943-17-4 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Hexahydro-3,3,5,5-tetramethyl-1H-azepine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID701277411 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,3,5,5-Tetramethylazepane typically involves the cyclization of appropriate precursors under controlled conditions. One common method is the reaction of 3,3,5,5-tetramethylhexane-1,6-diamine with a suitable dehydrating agent to form the azepane ring. The reaction conditions often include elevated temperatures and the presence of a catalyst to facilitate the cyclization process.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of advanced catalytic systems and optimized reaction parameters can enhance the efficiency of the production process. Additionally, purification steps such as distillation or recrystallization are employed to obtain the final product in its pure form.

Chemical Reactions Analysis

Types of Reactions

3,3,5,5-Tetramethylazepane can undergo various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents to form corresponding oxides or other derivatives.

Reduction: Reduction reactions can convert the compound into different reduced forms, often involving hydrogenation.

Substitution: The methyl groups in this compound can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Hydrogen gas (H2) in the presence of a palladium catalyst (Pd/C) is often used for reduction reactions.

Substitution: Halogenating agents such as chlorine (Cl2) or bromine (Br2) can be used for substitution reactions under controlled conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce amines or other reduced derivatives. Substitution reactions can introduce various functional groups, leading to a wide range of substituted azepane derivatives.

Scientific Research Applications

3,3,5,5-Tetramethylazepane has several applications in scientific research, including:

Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a ligand in coordination chemistry.

Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

Industry: It is used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3,3,5,5-Tetramethylazepane involves its interaction with molecular targets and pathways within biological systems. The compound can bind to specific receptors or enzymes, modulating their activity and leading to various physiological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 3,3,5,5-Tetramethylazepane (hypothetical structure) with three related compounds from the evidence, focusing on molecular structure, substituents, and functional groups.

Table 1: Structural and Molecular Comparison

| Compound Name | CAS Number | Molecular Formula | Ring Type | Key Substituents/Functional Groups |

|---|---|---|---|---|

| This compound (hypothetical) | N/A | C₉H₁₉N | 7-membered azepane | Four methyl groups at 3,3,5,5 positions |

| 3,3,5,5-Tetramethylcyclohexyl isopropylphosphonofluoridate | 333416-76-5 | C₁₃H₂₆FO₂P | 6-membered cyclohexane | Methyl groups at 3,3,5,5; isopropylphosphonofluoridate ester |

| 4-Ethylcyclohexyl isopropylphosphonofluoridate | 333416-74-3 | C₁₁H₂₂FO₂P | 6-membered cyclohexane | Ethyl group at 4-position; isopropylphosphonofluoridate ester |

| S-2-Dimethylaminoethyl methylphosphonothiolate | 34256-71-8 | C₅H₁₄NO₂PS | Non-cyclic | Methylphosphonothiolate; dimethylaminoethyl group |

Key Differences and Implications

Ring Size and Flexibility: this compound’s seven-membered ring likely exhibits greater conformational flexibility compared to the six-membered cyclohexane derivatives (e.g., CAS 333416-76-5).

In contrast, this compound lacks phosphorus or fluorine, suggesting divergent applications, possibly in pharmaceuticals or catalysis .

Substituent Effects: Both this compound and CAS 333416-76-5 share symmetrical methyl substitution, which may impart similar steric hindrance. However, the cyclohexane derivative’s phosphonofluoridate group introduces electronegative and leaving-group properties absent in the azepane analog.

Toxicity and Regulatory Status: Phosphonofluoridate esters (e.g., CAS 333416-76-5) are often regulated under chemical weapons conventions or hazardous substance guidelines due to their acute toxicity. The azepane derivative, lacking such functional groups, may have a safer toxicological profile .

Research Findings and Inferences

Synthetic Accessibility: Cyclohexyl phosphonofluoridates (e.g., CAS 333416-76-5) are synthesized via esterification of phosphonofluoridic acid with substituted cyclohexanols. By analogy, this compound could be prepared through similar alkylation or ring-expansion strategies, though the larger ring may require optimized conditions .

In contrast, azepanes are explored as scaffolds for drug discovery (e.g., protease inhibitors) due to their balanced lipophilicity and hydrogen-bonding capacity .

Physicochemical Properties: The azepane’s nitrogen atom introduces basicity (pKa ~10–11), whereas the cyclohexane derivatives’ phosphonofluoridate groups are highly polar and acidic. This difference could influence their distribution in biological systems or compatibility with industrial solvents .

Limitations and Knowledge Gaps

The provided evidence lacks direct data on this compound, necessitating cautious extrapolation from cyclohexane analogs. Further studies are required to validate its synthesis, stability, and biological activity.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.